M3's Ligand-Specific Blockade of eCIRP-TREM-1 Interaction Provides a Unique, Quantifiable Anti-Inflammatory Advantage Over Non-Specific Inhibitors
M3 is a 7-amino acid peptide (RGFFRGG) derived from the sequence of eCIRP, specifically designed and validated to block the eCIRP-TREM-1 interaction [1]. This mechanism contrasts sharply with other TREM-1 inhibitory peptides like LP17, which are designed as broader decoy receptors lacking this specific ligand-targeting sequence [2]. This specificity is fundamental to its function, as it directly targets a known DAMP pathway crucial in sterile inflammation [3].
| Evidence Dimension | Mechanism of Action (MOA) and Ligand Specificity |
|---|---|
| Target Compound Data | Sequence RGFFRGG; blocks eCIRP binding to TREM-1 |
| Comparator Or Baseline | LP17: Decoy peptide, broad ligand competition; LR12: Decoy peptide, broad ligand competition |
| Quantified Difference | Specific (eCIRP) vs. Non-specific (Multiple ligands) |
| Conditions | In vitro and in vivo models of eCIRP-induced inflammation |
Why This Matters
Procurement of M3 is essential for experiments designed to dissect the eCIRP/TREM-1 signaling axis, as broader inhibitors will confound results by blocking other TREM-1 ligands.
- [1] Denning, N. L., Aziz, M., Gurien, S. D., & Wang, P. (2020). Inhibition of a triggering receptor expressed on myeloid cells-1 (TREM-1) with an extracellular cold-inducible RNA-binding protein (eCIRP)-derived peptide protects mice from intestinal ischemia-reperfusion injury. Surgery, 168(3), 478-485. View Source
- [2] Sigalov, A. B. (2024). TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives. Frontiers in Immunology, 15, 1498993. View Source
- [3] Sigalov, A. B. (2025). Ligand-Independent TREM-1 Blockade Ameliorates Pulmonary Inflammation and Fibrosis. American Journal of Respiratory and Critical Care Medicine, 211, A1085. View Source
